Chlorempenthrin
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Overview
Description
Chlorempenthrin is a synthetic pyrethroid insecticide known for its high efficacy and low toxicity. It is commonly used in various insecticidal formulations to control pests such as mosquitoes, flies, and cockroaches . The compound is characterized by its high vapor pressure, good volatility, and strong insecticidal properties .
Preparation Methods
Chlorempenthrin is synthesized through a multi-step process involving several key reagents and conditions. The primary synthetic route involves the reaction of 2-methyl-1-ethynyl-2-pentenol with pyridine and toluene in the presence of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride . The reaction is carried out under agitation at a suitable temperature for approximately six hours. After the reaction, the solution is washed with water until neutral, dried, and then subjected to distillation under reduced pressure to obtain this compound with a yield of 86% .
Chemical Reactions Analysis
Chlorempenthrin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced to yield different reduced forms.
Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Scientific Research Applications
Chlorempenthrin has a wide range of scientific research applications:
Mechanism of Action
Chlorempenthrin exerts its insecticidal effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels, causing prolonged activation and preventing the normal transmission of nerve impulses . This leads to paralysis and eventual death of the insect. The compound’s high vapor pressure and volatility enhance its effectiveness in fumigation and aerosol applications .
Comparison with Similar Compounds
Chlorempenthrin is part of the pyrethroid class of insecticides, which includes other compounds such as cypermethrin, permethrin, and deltamethrin . Compared to these compounds, this compound is unique due to its alkyne group, which allows it to participate in click chemistry reactions . This feature makes it particularly valuable in research applications involving molecular modifications and bioconjugation.
Properties
Molecular Formula |
C16H20Cl2O2 |
---|---|
Molecular Weight |
315.2 g/mol |
IUPAC Name |
[(E)-4-methylhept-4-en-1-yn-3-yl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C16H20Cl2O2/c1-6-8-10(3)12(7-2)20-15(19)14-11(9-13(17)18)16(14,4)5/h2,8-9,11-12,14H,6H2,1,3-5H3/b10-8+ |
InChI Key |
XCUGQTFVQHTFPD-CSKARUKUSA-N |
Isomeric SMILES |
CC/C=C(\C)/C(C#C)OC(=O)C1C(C1(C)C)C=C(Cl)Cl |
Canonical SMILES |
CCC=C(C)C(C#C)OC(=O)C1C(C1(C)C)C=C(Cl)Cl |
Origin of Product |
United States |
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